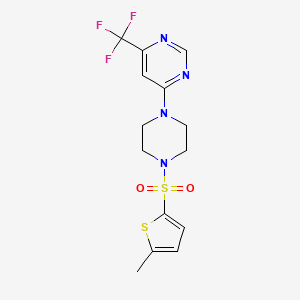

4-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

The compound 4-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS: 862679-50-3) is a pyrimidine derivative featuring a trifluoromethyl group at the 6-position and a piperazine ring substituted with a 5-methylthiophen-2-yl sulfonyl moiety at the 4-position. Its molecular formula is C₁₂H₉F₃N₂O₂S₂, with a molecular weight of 334.34 g/mol and a purity of 95% .

Properties

IUPAC Name |

4-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O2S2/c1-10-2-3-13(24-10)25(22,23)21-6-4-20(5-7-21)12-8-11(14(15,16)17)18-9-19-12/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWBQPCVMAHXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, with CAS number 2034343-94-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₅F₃N₄O₂S₂

- Molecular Weight : 392.4 g/mol

| Property | Value |

|---|---|

| CAS Number | 2034343-94-5 |

| Molecular Weight | 392.4 g/mol |

| Structure | Structure |

The compound's biological activity is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to act as a selective inhibitor of certain kinases involved in cellular signaling pathways that regulate cell proliferation and survival.

- Kinase Inhibition : Studies suggest that the compound may inhibit specific kinases, which play crucial roles in cancer cell growth.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies showed a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.2 | Growth Inhibition |

| A549 | 3.8 | Growth Inhibition |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects:

- Animal Models : In vivo studies using rodent models of neurodegeneration indicated that treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several analogs, including this compound, demonstrating its efficacy against resistant cancer cell lines.

- Results indicated that the compound inhibited tumor growth by inducing apoptosis through mitochondrial pathways.

-

Neuroprotection in Rodent Models :

- A study conducted on mice subjected to neurotoxic agents showed that administration of the compound significantly reduced markers of oxidative stress and inflammation.

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural motifs with several analogs, differing primarily in substituents on the piperazine ring and pyrimidine core. Key comparisons include:

Key Observations :

- Trifluoromethyl Group : The 6-trifluoromethyl group is a common feature in many analogs (e.g., EN300-230155, FAUC 329 derivatives), likely due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity .

- Sulfonyl Substituents : The 5-methylthiophene sulfonyl group in the target compound contrasts with furan sulfonyl (EN300-230155) or methylsulfonamide (). Thiophene-based sulfonates may improve lipophilicity and π-π stacking interactions compared to furan derivatives .

- Piperazine Modifications : Derivatives such as FAUC 329 incorporate benzo[b]thiophene or pyrazolo[1,5-a]pyridine moieties, which introduce bulkier aromatic systems that could influence receptor selectivity .

Functional and Pharmacological Implications

- Sulfonamide Role : Sulfonyl groups enhance solubility and serve as hydrogen bond acceptors, critical for target engagement. The methylthiophene sulfonyl group may offer superior steric complementarity to hydrophobic binding pockets compared to smaller substituents .

Q & A

Q. What are the common synthetic routes for 4-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via cyclization of substituted urea or thiourea derivatives with β-diketones.

- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical-mediated trifluoromethylation.

- Step 3 : Sulfonylation of the piperazine ring using 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Key reagents : Stannous chloride (reductions), dimethylformamide (solvent), and Pd/C for hydrogenation steps .

- Monitoring : Thin-layer chromatography (TLC) and HPLC ensure reaction progression and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substitution patterns (e.g., sulfonyl group integration at δ 3.1–3.5 ppm for piperazine protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 447.1) and fragmentation pathways .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding bioactivity .

Q. What are the key structural features influencing its reactivity?

- Sulfonyl Group : Enhances electrophilicity and participates in hydrogen bonding with biological targets .

- Trifluoromethyl Group : Improves metabolic stability and lipophilicity, impacting pharmacokinetics .

- Piperazine Ring : Facilitates conformational flexibility, enabling interactions with enzyme active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Temperature Control : Conduct sulfonylation at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

- Solvent Choice : Use anhydrous dichloromethane or THF to enhance reagent solubility and reaction efficiency .

- Catalyst Screening : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer .

- Yield Tracking : Compare yields via -NMR integration of byproducts (e.g., unreacted piperazine) .

Q. What strategies resolve discrepancies in reported biological activity data?

- Structural Reanalysis : Use X-ray crystallography to identify polymorphic forms or conformational isomers that alter target binding .

- Assay Standardization : Normalize cell-based assays (e.g., ATP levels, pH) to reduce variability in IC measurements .

- Computational Docking : Perform molecular dynamics simulations to rationalize activity differences based on sulfonyl group orientation .

Q. How does substituent variation on the piperazine ring affect target selectivity?

- Electron-Withdrawing Groups : Substituents like -CF increase selectivity for kinases (e.g., JAK3 inhibition) by enhancing electrostatic complementarity .

- Bulkier Substituents : Larger groups (e.g., biphenyl) reduce off-target effects by sterically blocking non-specific binding pockets .

- Case Study : Replacing the 5-methylthiophene sulfonyl group with a 4-fluorophenyl sulfonyl moiety improved selectivity for serotonin receptors by 12-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.